2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes bromine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-methoxyphenol with acetohydrazide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: A related compound with similar structural features and chemical properties.
4-Bromo-2-methoxybenzonitrile: Another compound with bromine and methoxy groups, used in various chemical applications.
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C17H17BrN2O5 |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O5/c1-23-12-5-6-16(14(18)7-12)25-10-17(22)20-19-9-11-3-4-13(24-2)8-15(11)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+ |
InChI Key |
XPILKMFBPHNEDI-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.